Product packaging for Methyl indole-5-carboxylate(Cat. No.:CAS No. 1011-65-0)

Methyl indole-5-carboxylate

Cat. No.: B555148
CAS No.: 1011-65-0
M. Wt: 175,19 g/mole
InChI Key: DRYBMFJLYYEOBZ-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Scaffold in Scientific Research

The indole nucleus, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif that underpins a multitude of compounds with significant biological and chemical properties. researchgate.netnih.gov Its unique electronic nature, characterized by the delocalization of π-electrons and a slightly acidic NH group, allows for versatile functionalization at multiple positions. nih.gov This chemical adaptability has made the indole scaffold a central theme in organic synthesis for over a century and a half. researchgate.net

Significance in Organic Synthesis and Medicinal Chemistry

The indole framework is a vital building block in the synthesis of complex organic molecules. researchgate.net Classic reactions such as the Fischer, Reissert, and Leimgruber-Batcho indole syntheses have been instrumental in constructing the indole core, while modern methodologies, including metal-catalyzed cross-coupling and C-H activation, have further expanded the synthetic toolkit. researchgate.netrsc.org This has enabled the creation of a diverse library of indole derivatives with tailored properties.

In medicinal chemistry, the indole scaffold is recognized for its broad spectrum of pharmacological activities. researchgate.netijpsr.commdpi.com Its ability to interact with a wide range of biological targets has led to the development of numerous drugs for various therapeutic areas. nih.gov The structural versatility of the indole ring allows for the strategic placement of substituents to modulate biological activity, leading to the discovery of novel therapeutic agents with improved efficacy and safety. mdpi.com

Role in Natural Products and Biological Systems

The indole moiety is a ubiquitous feature in a vast number of natural products, particularly those derived from marine organisms and plants. mdpi.combohrium.com It is a core component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites, including tryptamine (B22526) and indole alkaloids. nih.gov

In biological systems, indole-containing molecules play crucial roles. Serotonin, a neurotransmitter with an indole core, is vital for regulating mood, appetite, and sleep. mdpi.comnih.gov Melatonin, another indole derivative, is a key hormone in regulating the sleep-wake cycle. mdpi.com Furthermore, many indole alkaloids isolated from natural sources exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov

Research Context of Methyl Indole-5-carboxylate

This compound emerges as a significant derivative within the extensive family of indole compounds. Its specific substitution pattern, featuring a methyl ester group at the C-5 position of the indole ring, provides a unique platform for further chemical modification and exploration of its biological potential.

Historical Perspectives in Indole Derivatization

The history of indole chemistry is rich with the development of methods to functionalize the indole ring. The Fischer indole synthesis, developed in the late 1880s, remains one of the most reliable methods for synthesizing substituted indoles. wikipedia.org Over the years, numerous other synthetic strategies have been developed to introduce a wide variety of functional groups at different positions of the indole nucleus. The derivatization at the C-5 position, as seen in this compound, has been a key area of focus, as modifications at this position can significantly influence the electronic properties and biological activity of the resulting molecule. The synthesis of such derivatives has often been pursued to create intermediates for more complex targets.

Current Research Landscape and Future Directions

Currently, this compound is utilized as a versatile building block in organic synthesis and a key intermediate in medicinal chemistry. sigmaaldrich.com It serves as a starting material for the synthesis of more complex indole derivatives with potential therapeutic applications. sigmaaldrich.com For instance, it can be used in the preparation of inhibitors of protein kinases and in the synthesis of various heterocyclic systems. sigmaaldrich.com

Future research is likely to continue exploring the synthetic utility of this compound in creating novel molecular architectures. The development of new catalytic methods for the functionalization of the indole ring will undoubtedly expand the range of accessible derivatives. Furthermore, investigations into the biological activities of compounds derived from this compound are expected to uncover new therapeutic leads for a variety of diseases. The focus will likely be on designing and synthesizing novel compounds with enhanced potency and selectivity for specific biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B555148 Methyl indole-5-carboxylate CAS No. 1011-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBMFJLYYEOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372193
Record name Methyl indole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-65-0
Record name Methyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indole-5-carboxylate
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Advanced Synthetic Methodologies for Methyl Indole 5 Carboxylate and Its Derivatives

Esterification Pathways to Methyl Indole-5-carboxylate

The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid. This section details both classical and optimized approaches to this transformation.

Classical Esterification of Indole-5-carboxylic Acid

The traditional method for converting indole-5-carboxylic acid to this compound is the Fischer-Speier esterification, often referred to simply as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. libretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or tosic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orglibretexts.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. masterorganicchemistry.commasterorganicchemistry.com A key characteristic of the Fischer esterification is that it is a reversible equilibrium reaction. organic-chemistry.orgathabascau.ca

Optimized Conditions and Reagents for Esterification

To achieve high yields, the equilibrium of the Fischer esterification must be shifted toward the product side. organic-chemistry.org This is commonly accomplished by applying Le Châtelier's principle in one of two ways: using a large excess of one reactant (typically the more affordable alcohol) or removing water as it is formed during the reaction. libretexts.orgmasterorganicchemistry.com The removal of water can be effectively achieved using a Dean-Stark apparatus, which co-distills the water with an immiscible solvent like toluene (B28343). masterorganicchemistry.com

Modern synthetic chemistry has introduced a variety of optimized conditions and reagents to improve efficiency and yield under milder conditions. organic-chemistry.orgresearchgate.net These include the use of solid-supported acid catalysts and coupling reagents that avoid the production of water altogether. organic-chemistry.org

Catalyst/Reagent TypeExamplesTypical ConditionsAdvantages
Mineral Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Reflux in excess alcoholLow cost, traditional method masterorganicchemistry.commasterorganicchemistry.com
Polymeric Acid Catalysts Macroporous polymeric acid catalysts, Dowex H+ resin50-80°C, often without water removalReusable, high yield, environmentally friendly organic-chemistry.orgnih.gov
Heterogeneous Catalysts Silica (B1680970) chloride, Graphene oxideVaries, often milder than mineral acidsEasy recovery and recycling of the catalyst organic-chemistry.orgorganic-chemistry.org
Peptide Coupling Reagents TBTU, TATU, COMURoom temperature, presence of organic basesFast reactions, high yields, avoids water byproduct organic-chemistry.org

Targeted Functionalization and Derivatization Strategies

Once synthesized, this compound can be further modified. A common and important derivatization is the functionalization of the indole (B1671886) nitrogen atom.

N-Alkylation of the Indole Nitrogen

N-alkylation introduces an alkyl group onto the nitrogen of the indole ring, a crucial step for building more complex molecules.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). acsgcipr.org In the context of N-alkylation of indoles, the substrate (this compound) is typically in an organic solvent, while the base (like sodium hydroxide) is in an aqueous solution. mdpi.comphasetransfer.com

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. mdpi.comnih.gov The catalyst's cation pairs with the hydroxide (B78521) anion from the aqueous phase, transporting it into the organic phase. acsgcipr.org Once in the organic phase, the hydroxide is a potent base that deprotonates the indole nitrogen, creating a nucleophilic indole anion. This anion then readily reacts with an alkylating agent present in the organic phase. phasetransfer.com The use of PTC offers significant advantages, including the ability to use inexpensive and less hazardous inorganic bases like NaOH, milder reaction conditions, and often higher yields compared to traditional methods that might require hazardous reagents like sodium hydride. acsgcipr.orgphasetransfer.com

Propargyl bromide is a versatile alkylating agent used to introduce a propargyl group (a three-carbon chain with a terminal alkyne) onto a molecule. nih.govmdpi.com This functional group is particularly valuable as it can undergo further transformations, such as Sonogashira cross-coupling reactions. mdpi.com

A specific application of this strategy is the N-alkylation of this compound with propargyl bromide using phase-transfer catalysis. mdpi.com In a typical procedure, a two-phase system consisting of toluene and 50% aqueous sodium hydroxide is used. This compound and propargyl bromide are dissolved in the toluene, and a catalytic amount of tetrabutylammonium bromide is added. The mixture is stirred vigorously at room temperature, leading to the efficient formation of methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. mdpi.com A notable advantage of this method is that the ester group remains unaffected under these reaction conditions. mdpi.com

Reactant/ReagentChemical NameRole in the Reaction
Substrate This compoundThe molecule undergoing N-alkylation
Alkylating Agent Propargyl BromideProvides the propargyl group to be added to the nitrogen
Base Sodium Hydroxide (NaOH)Deprotonates the indole nitrogen, creating the nucleophile
Solvent TolueneOrganic phase, dissolves the substrate and alkylating agent
Catalyst Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst, transports hydroxide ions to the organic phase

Electrophilic Aromatic Substitution on the Indole Nucleus

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, most commonly at the C3-position. However, achieving regioselectivity at other positions of the indole nucleus, especially in the presence of directing groups, is a key challenge that has been addressed through various sophisticated synthetic strategies.

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a classic method for the formation of carbon-carbon bonds on aromatic rings. In the context of indoles, this reaction allows for the introduction of alkyl groups, which can be crucial for modulating the biological activity of the resulting molecules. This compound can serve as a reactant in metal-free Friedel-Crafts alkylation reactions. jst.go.jpsigmaaldrich.comsigmaaldrich.com The presence of the electron-withdrawing carboxylate group at the 5-position can influence the reactivity of the indole nucleus, sometimes preventing undesirable polyalkylation reactions that can occur with more activated indoles. mdpi.com

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the alkyl halide electrophile. rsc.orgnih.gov The choice of Lewis acid and reaction conditions can be critical for achieving the desired outcome and minimizing side reactions. rsc.orgnih.gov

Table 1: Examples of Friedel-Crafts Alkylation of Indole Derivatives

EntryIndole SubstrateAlkylating AgentLewis AcidProductYield (%)
1Indoletert-Butyl chlorideAlCl₃3-tert-Butylindole-
22-MethylindoleBenzyl bromideZnCl₂3-Benzyl-2-methylindole-
35-Nitro-2-methylindoleVarious imidates-C3-Alkylated productsHigh

Data in this table is representative of Friedel-Crafts alkylation on indole scaffolds and is intended to illustrate the general reaction. Specific yield data for each reaction can be found in the cited literature.

Acylation at the 3-Position using Boron Lewis Acids and Nitriles

A highly effective and regioselective method for the acylation of indoles at the 3-position involves the use of a combination of boron Lewis acids and nitriles. jst.go.jpnih.govresearchgate.net This approach offers a mild and efficient alternative to traditional Friedel-Crafts acylation, which often requires harsh conditions and can lead to side products. The reaction proceeds selectively at the C3-position, even for indoles with a free N-H group, thus avoiding the need for protection-deprotection steps. jst.go.jpresearchgate.net

The mechanism is believed to involve the activation of the nitrile by the boron Lewis acid, such as phenylboron dichloride (PhBCl₂), to form a reactive electrophilic species that is then attacked by the nucleophilic C3-position of the indole. jst.go.jpresearchgate.net This methodology has been shown to be effective with a variety of nitriles, affording 3-acylindoles in moderate to high yields. jst.go.jpresearchgate.net

Table 2: 3-Acylation of Indoles with Boron Lewis Acids and Nitriles

EntryIndole SubstrateNitrileBoron Lewis AcidProductYield (%)
11-MethylindoleTrichloroacetonitrilePhBCl₂3-(Trichloroacetyl)-1-methylindoleHigh
22-MethylindoleDichloroacetonitrilePhBCl₂3-(Dichloroacetyl)-2-methylindole71
3IndoleChloroacetonitrilePhBCl₂3-(Chloroacetyl)indole46

This table showcases the utility of the boron Lewis acid and nitrile combination for the 3-acylation of various indole substrates. Data is sourced from referenced studies. jst.go.jpresearchgate.net

Regioselective Functionalization of Methoxy-Activated Indoles

The introduction of a methoxy (B1213986) group onto the indole ring can significantly influence the regioselectivity of electrophilic aromatic substitution reactions. The position of the methoxy group dictates which other positions on the ring are activated towards electrophilic attack. For instance, a methoxy group at the C5 or C7 position can activate the C4 position for electrophilic addition. chim.it This directing effect can be exploited to synthesize specifically substituted indole derivatives that would be difficult to obtain otherwise.

In the case of a hypothetical methoxy-substituted this compound, the position of the methoxy group would be a critical determinant of the site of further functionalization. For example, a 4-methoxy or 6-methoxy substituent would likely direct electrophiles to the C7 or C5 positions, respectively, due to the electronic activation provided by the methoxy group.

Table 3: Regioselectivity in Electrophilic Substitution of Methoxy-Activated Indoles

Indole DerivativePosition of Methoxy Group(s)Favored Position of Electrophilic Attack
5,7-Dimethoxyindole5 and 7C4
4,7-Dimethoxyindole4 and 7C6
5,6-Dimethoxyindole5 and 6C3, C4, C7

This table illustrates the directing effects of methoxy groups on the indole nucleus based on findings from the literature. chim.it

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to indole chemistry has enabled the construction of a diverse range of functionalized derivatives.

Sonogashira Cross-Coupling Applications

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction has been successfully applied to the synthesis of 3-alkynylindoles, which are valuable building blocks for the construction of more complex heterocyclic systems. nih.gov

For the application of this methodology to this compound, a halogenated derivative, such as methyl 3-iodo- or 3-bromoindole-5-carboxylate, would be required as the starting material. The coupling of this substrate with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield the corresponding 3-alkynylindole derivative.

Table 4: Representative Sonogashira Coupling of a Halogenated Heterocycle

EntryHalide SubstrateAlkyneCatalyst SystemProductYield (%)
15-Iodo-pyrimidin-4-one derivativeVarious terminal alkynesPd catalyst, Cu(I)5-Alkynyl-pyrimidin-4-one derivativesGood

This table provides a representative example of a Sonogashira coupling reaction on a heterocyclic system to illustrate the general transformation. nih.gov

Suzuki Coupling Reactions

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with a halide or triflate, is another indispensable tool in modern organic synthesis. This reaction is particularly useful for the formation of biaryl linkages. In the context of this compound, a halogenated derivative, such as methyl 5-bromoindole-5-carboxylate, can be coupled with a variety of arylboronic acids to generate 5-arylindole derivatives. researchgate.netlmaleidykla.lt

These reactions are typically catalyzed by a palladium complex and require a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the reaction.

Table 5: Suzuki Coupling of 5-Bromoindole (B119039) Derivatives

This table presents examples of Suzuki coupling reactions with 5-bromoindole derivatives to demonstrate the utility of this method for the synthesis of 5-arylindoles. researchgate.netlmaleidykla.lt

Cross Dehydrogenative Coupling Reactions

Cross dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds by combining two C-H bonds, typically with the aid of an oxidant. This compound can serve as a reactant in such transformations. scientificlabs.co.uk The indole nucleus, being electron-rich, is a suitable partner for these reactions.

A prominent example is the oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles. mdpi.com This process can afford structurally diverse 2,2-disubstituted indolin-3-ones in high yields. mdpi.com In a typical reaction, the indole substrate is treated with a nucleophile in the presence of an oxidant system, such as TEMPO⁺BF₄⁻ and a copper catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). mdpi.com This methodology allows for the coupling of indoles with a range of nucleophiles, including 1,3-dicarbonyl compounds, other indole derivatives, pyrroles, and thiophenes. mdpi.com The reaction proceeds through an oxidative dearomatization of the indole ring, followed by the nucleophilic attack at the C2 position. mdpi.com

Table 1: General Conditions for Oxidative Dearomative CDC of Indoles

Parameter Condition
Indole Substrate e.g., this compound
Nucleophile 1,3-Dicarbonyls, Pyrroles, etc.
Oxidant TEMPO⁺BF₄⁻
Catalyst Cu(OTf)₂
Solvent THF
Temperature Room Temperature

| Product Type | 2,2-Disubstituted Indolin-3-ones |

Derivatization via Ester Group Transformations

The ester functional group at the C5 position of this compound is a versatile handle for further derivatization, allowing for the introduction of various functionalities through transformations like hydrazide formation and amidation.

A primary transformation of the methyl ester is its conversion to the corresponding carbohydrazide. This compound can be readily converted into 1H-indole-5-carbohydrazide. scientificlabs.co.uk This reaction is typically achieved by treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent such as ethanol, and heating the mixture under reflux. researchgate.net The hydrazide product is a valuable synthetic intermediate for constructing more complex heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, and is a key building block for various pharmaceutically active compounds. researchgate.netsemanticscholar.org

The ester group can be converted into a wide array of amides through reaction with primary or secondary amines. While traditional methods often require harsh conditions or conversion to a more reactive acyl chloride, modern catalytic approaches offer milder and more efficient alternatives. mdpi.com

Direct amidation of esters can be achieved through various protocols. One general method involves the direct coupling of the corresponding alkali metal carboxylate salt (obtained by saponification of the ester) with an amine using a peptide coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base. organic-chemistry.org This protocol is efficient, often proceeding within hours at room temperature. organic-chemistry.org Another advanced strategy is the direct amidation of the ester with a nitroarene, which serves as the amine precursor in a single step. nih.gov

Table 2: Selected Modern Amidation Methods for Esters

Method Key Reagents Amine Source Notes
Carboxylate-Amine Coupling HBTU, Hünig's Base Free Amine or Ammonium Salt Requires prior hydrolysis of the ester to the carboxylate salt. organic-chemistry.org
Direct Amidation Transition Metal or Organocatalyst Free Amine Various catalysts, including those based on Ta, Cu, and lanthanides, can be used. mdpi.com

| Nitroarene Coupling | Specific Catalytic System | Nitroarene | Provides direct access to amides from nitroarenes, bypassing the need for a separate reduction step. nih.gov |

Formation of Fused Ring Systems and Derivatives

This compound is a precursor for the synthesis of more complex molecular architectures, including fused heterocyclic systems like indirubins and reduced derivatives like indolines.

Indirubins are naturally occurring bis-indole alkaloids known for their potent inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β). This compound is a known reactant for the synthesis of indirubin (B1684374) derivatives. scientificlabs.co.uk Specifically, it can be used to generate indirubins carrying a carboxylate or related functional group at the 5-position of one of the indole rings. nih.gov

One advanced method for creating asymmetric carboxy-substituted indirubins involves the biocatalytic condensation of an indole derivative with an indolin-2-one (oxindole) derivative. researchgate.netresearchgate.net For instance, indole-5-carboxylic acid (the hydrolyzed form of this compound) can be coupled with various 2-indolinones using bacterial monooxygenases. researchgate.net This enzymatic approach provides an environmentally friendly route to novel indirubin analogues with potentially enhanced water solubility and biological activity. researchgate.net

The indole ring system can be selectively reduced to the corresponding indoline (B122111) (2,3-dihydroindole) framework. This compound is a direct precursor to methyl indoline-5-carboxylate. scientificlabs.co.uk This transformation involves the hydrogenation of the C2-C3 double bond of the pyrrole (B145914) ring moiety.

Several methods are available for this reduction. Catalytic hydrogenation is a common and efficient approach, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. clockss.org Another effective method is chemical reduction using magnesium in methanol. clockss.org This latter approach provides an alternative to high-pressure hydrogenation. The resulting methyl indoline-5-carboxylate is a valuable building block for synthesizing conformationally constrained peptide mimics and other complex molecules. clockss.org

Synthesis of Aminoindolylacetates

This compound serves as a valuable precursor in the synthesis of more complex indole derivatives, including aminoindolylacetates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The transformation of this compound into aminoindolylacetates introduces a key functional group that can be further elaborated, making it a significant step in the synthesis of various biologically active compounds. While specific reaction pathways can vary, this process generally involves the introduction of an amino group and an acetate (B1210297) moiety to the indole core, leveraging the existing carboxylate for further functionalization or as a directing group.

Annulation Reactions to Form Annulated Carbazoles

The construction of carbazole (B46965) frameworks from indole precursors represents a powerful strategy in the synthesis of polycyclic aromatic systems. Annulation reactions involving indole carboxylates can lead to the formation of annulated carbazoles, which are present in numerous natural products and functional materials. rsc.org

A notable metal-free approach involves a formal [2 + 2 + 2] annulation of indoles with ketones and nitroolefins, promoted by ammonium iodide. organic-chemistry.org This method provides a high degree of regioselectivity and is tolerant of a wide range of functional groups, making it a versatile tool for the assembly of diverse carbazole products. organic-chemistry.org The reaction proceeds through a cascade process that includes condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole acting as a key intermediate. organic-chemistry.org

Another strategy involves a Lewis acid-mediated domino reaction of bromomethylindoles with arenes or heteroarenes. researchgate.net This one-pot transformation proceeds through a sequence of Friedel-Crafts alkylation, electrocyclization, and aromatization to yield complex aryl- or heteroaryl-fused carbazoles. researchgate.net Additionally, a metal-free, oxidative cross-coupling protocol has been developed for the synthesis of 1-(indol-3-yl)carbazoles from 1-indolyl tetrahydrocarbazoles using N-chlorosuccinimide as a mild oxidant. nih.gov

Synthesis of Pyrano[3,4-b]indol-1(9H)-ones

Pyrano[3,4-b]indol-1(9H)-ones are an important class of heterocyclic compounds, and their synthesis is a subject of ongoing research. acs.org A recently developed advanced methodology for the synthesis of these compounds is a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.orgnih.govresearchgate.net

This innovative approach utilizes the weakly coordinating carboxyl group as a directing group to activate C-H bonds twice during the reaction sequence. acs.org The reaction proceeds under exogenous oxidant-free conditions in an undivided electrochemical cell with a constant current, showcasing excellent atom, step, and oxidant economy. acs.org This method represents a significant advancement in the synthesis of pyrano[3,4-b]indol-1(9H)-ones, offering a more sustainable and efficient route to these valuable heterocyclic scaffolds. acs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of indole carboxylate derivatives has also benefited from the application of green chemistry principles, particularly through the use of microwave irradiation and mechanochemical methods. openmedicinalchemistryjournal.com

Microwave Irradiation Techniques for Indole Carboxylate Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of indole carboxylate derivatives is no exception, with numerous studies demonstrating the benefits of microwave irradiation. nih.govmdpi.com

Microwave heating can significantly reduce reaction times from hours to minutes and increase product yields by 10-30% compared to conventional methods. sphinxsai.com For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization showed improved yields (>90%) and dramatically reduced reaction times under microwave irradiation. mdpi.com A comparative study on the synthesis of various indole derivatives highlighted that microwave methods led to a 95% to 98% reduction in reaction time and a 3% to 113% increase in yield. nih.govmdpi.com

Comparison of Conventional and Microwave-Assisted Synthesis of Indole Derivatives
CompoundMethodReaction TimeYield (%)Reference
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylateConventional Heating16 h73 mdpi.com
Microwave Irradiation1 h90
Methyl 2,7-dimethyl-1H-indole-3-carboxylateConventional Heating16 h89 mdpi.com
Microwave Irradiation3 h94
2-Arylindoles (general)Conventional (solid-state)N/A50-56 organic-chemistry.org
Microwave (solid-state, one-pot)45-60 s52-75

Mechanochemical Synthesis Methods for Indole Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free or low-solvent approach to synthesis, aligning well with the principles of green chemistry. semanticscholar.orgresearchgate.netmdpi.com The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to a mechanochemical protocol. researchgate.net This solvent-free procedure demonstrates versatility and a wide scope, applicable to a broad range of arylhydrazines and carbonyl compounds. researchgate.net

Solvent-free synthesis of indole derivatives can also be achieved using solid acid catalysts, which can often be reused, further enhancing the green credentials of the method. openmedicinalchemistryjournal.com Another approach utilizes a sulfonic-acid-functionalized ionic liquid as a Brønsted acid catalyst for the efficient synthesis of indole derivatives at room temperature under solvent-free conditions, with the catalyst being reusable for multiple runs. cdnsciencepub.com

Examples of Mechanochemical and Solvent-Free Indole Synthesis
Reaction TypeConditionsKey AdvantagesReference
Fischer Indole SynthesisBall-milling with oxalic acid and dimethylureaSolvent-free, versatile, wide scope researchgate.netresearchgate.net
Synthesis of 3-Substituted IndolesCellulose Sulfuric Acid (CSA) catalyst, solvent-freeReusable catalyst, economical openmedicinalchemistryjournal.com
Michael Addition of IndolesSulfonic-acid-functionalized ionic liquid catalyst, room temperature, solvent-freeReusable catalyst, high yields, mild conditions cdnsciencepub.com
Synthesis of N-Substituted Indole-3-carboxaldehyde OximesGrinding with NaOH or Na2CO3Solvent-free, minimizes risk, high conversion mdpi.com

Synthesis of Substituted Indole-5-carboxylates

The regioselective functionalization of the indole ring, particularly at the C5 position, has been a significant challenge in synthetic chemistry. eurekalert.orgsciencedaily.combioengineer.org The development of methods to introduce substituents at this position is crucial for the synthesis of many biologically active molecules.

A recent breakthrough in this area is the development of a direct, regioselective C5-H functionalization of indoles using a cost-effective copper-based catalyst. eurekalert.orgsciencedaily.com This method utilizes highly reactive carbenes to form new carbon-carbon bonds. sciencedaily.com By employing a combination of copper and silver salts, researchers achieved yields of up to 91% for the C5-functionalized product. eurekalert.org This copper-catalyzed strategy offers a reliable and scalable approach for modifying indoles at the C5 position. sciencedaily.com

Another approach to C5-substituted indole carboxylates is through a domino aza-Michael-SNAr-heteroaromatization route. nih.gov This method involves the reaction of methyl 2-arylacrylates, activated for SNAr reaction, with primary amines. nih.gov The reaction proceeds under anhydrous conditions to generate C5-substituted 1-alkyl-1H-indole-3-carboxylic esters in good to excellent yields. nih.gov

Furthermore, regioselective C-H alkenylation and annulation of indoles at the C5 position can be achieved using a Ru(II) catalyst with a carboxylic acid directing group at the C4 position. rsc.org This method leads to the formation of fused lactone scaffolds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton NMR (¹H NMR) spectroscopy of methyl indole-5-carboxylate provides specific data on the location of hydrogen atoms. In a typical analysis using acetone-d₆ as the solvent, the spectrum reveals distinct signals corresponding to each proton's unique electronic environment. rsc.org

The broad singlet observed at approximately 11.34 ppm is characteristic of the indole (B1671886) N-H proton, indicating its acidic nature. rsc.org The aromatic protons on the indole ring appear at distinct chemical shifts due to the influence of the electron-withdrawing carboxylate group and the heterocyclic ring's electronics. The proton at position 4 (H-4) typically appears as a singlet around 8.42 ppm. rsc.org The protons at positions 2, 6, and 7 also show characteristic signals. For instance, signals around 7.94 ppm and 7.64 ppm can be assigned to the aromatic protons on the benzene (B151609) portion of the indole ring. rsc.org The methyl protons of the ester group (-OCH₃) are observed as a sharp singlet at approximately 3.91 ppm, confirming the presence of the methyl ester functionality. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound
PositionChemical Shift (δ) in ppm (Acetone-d₆)MultiplicityAssignment
N-H11.34Broad SingletIndole N-H
H-48.42SingletAromatic Proton
H-2, H-6, H-77.94 - 7.64MultipletAromatic Protons
-OCH₃3.91SingletMethyl Ester

Data sourced from reference rsc.org. Note: Specific assignments for H-2, H-6, and H-7 within the multiplet require advanced 2D NMR techniques for unambiguous confirmation.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. The spectrum for this compound in acetone-d₆ shows distinct resonances for each carbon atom. rsc.org

The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 166.9 ppm. rsc.org The aromatic and heterocyclic carbons of the indole ring resonate in the range of approximately 92.7 ppm to 139.4 ppm. rsc.org Key signals include those for C-2, C-3, C-3a, C-4, C-5, C-6, and C-7a. For example, the carbon attached to the ester group (C-5) and the adjacent quaternary carbon (C-7a) have characteristic shifts at 123.8 ppm and 139.4 ppm, respectively. rsc.org The C-3 carbon, adjacent to the nitrogen, shows a signal at 92.7 ppm. rsc.org The methyl carbon of the ester group appears significantly upfield at around 51.2 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound
PositionChemical Shift (δ) in ppm (Acetone-d₆)Assignment
C=O166.9Ester Carbonyl
C-7a139.4Aromatic Quaternary Carbon
C-2136.2Aromatic CH
C-3a129.8Aromatic Quaternary Carbon
C-5123.8Aromatic Quaternary Carbon
C-4123.4Aromatic CH
C-6121.8Aromatic CH
C-7112.2Aromatic CH
C-392.7Aromatic CH
-OCH₃51.2Methyl Ester Carbon

Data sourced from reference rsc.org.

While less common, Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the indole ring. For indole and its derivatives, the ¹⁵N chemical shift provides valuable structural information. researchgate.net Studies on ¹⁵N-labeled indole have shown that the nitrogen nucleus has specific spin-spin coupling constants and chemical shifts that are sensitive to substitution on the indole ring. researchgate.netnih.gov

In solid-state ¹⁵N NMR studies of related heterocyclic compounds, signals in the region of -240 ppm are characteristic of pyrrole (B145914) and indole-type nitrogens. csic.es This technique can help differentiate between various nitrogen-containing functional groups, such as pyridinic versus pyrrolic nitrogen, which is crucial for characterizing complex heterocyclic systems. csic.escsic.es The precise ¹⁵N chemical shift for this compound specifically can be found in specialized databases. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp band around 3346 cm⁻¹. rsc.org The most intense absorption is due to the C=O stretch of the ester group, found at approximately 1692 cm⁻¹. rsc.org

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear in the 2925-2851 cm⁻¹ region. rsc.org The region from 1617 cm⁻¹ to 1439 cm⁻¹ contains several bands corresponding to the C=C stretching vibrations of the aromatic and heterocyclic rings. rsc.org Additionally, strong C-O stretching vibrations from the ester group are evident in the 1317-1216 cm⁻¹ range. rsc.org

Table 3: Key IR Absorption Bands for this compound
Frequency (cm⁻¹)IntensityFunctional Group Assignment
3346MediumN-H Stretch (Indole)
2925, 2851MediumC-H Stretch (Aliphatic)
1692StrongC=O Stretch (Ester)
1617, 1580MediumC=C Stretch (Aromatic)
1439MediumC-H Bend (Methyl)
1317, 1293, 1216StrongC-O Stretch (Ester)

Data sourced from reference rsc.org.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is particularly useful for analyzing non-polar, symmetric bonds and aromatic ring systems. For this compound, Raman spectra can help confirm the structure by highlighting the vibrations of the indole's carbon framework and symmetric stretching modes that may be weak or absent in the IR spectrum. nih.gov Spectral data for this compound is available through specialized databases which utilize FT-Raman techniques. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing essential information on its molecular weight and structural features through ionization and mass-to-charge ratio analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within ±0.001 Da), HRMS distinguishes the compound from other molecules with the same nominal mass. researchgate.net For this compound, with the molecular formula C₁₀H₉NO₂, HRMS provides an experimental mass that corresponds closely to the theoretical calculated exact mass. nih.gov This technique is a standard method for structure validation in synthetic chemistry. nih.gov

The theoretical exact mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O), serves as the benchmark for experimental verification. nih.gov

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₉NO₂
Calculated Exact Mass (Monoisotopic)175.06333 Da

In addition to molecular weight determination, mass spectrometry provides structural insights through the analysis of fragmentation patterns. When subjected to ionization, typically through electron impact (EI), the molecular ion ([M]⁺•) of this compound undergoes fragmentation in a predictable manner, yielding a unique mass spectrum.

The fragmentation is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for esters and aromatic compounds include:

Molecular Ion Peak ([M]⁺•): The intact molecular ion is observed at an m/z corresponding to the molecular weight of the compound (175 Da). Due to the stability of the aromatic indole ring, this peak is expected to be prominent. libretexts.org

Loss of Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a characteristic acylium ion. thieme-connect.de

Loss of Methoxycarbonyl Radical: Cleavage of the bond between the aromatic ring and the ester group results in the loss of the entire methoxycarbonyl radical (•COOCH₃). The resulting fragment corresponds to the stable indole cation.

Table 2: Expected Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentNeutral Loss
175[C₁₀H₉NO₂]⁺• (Molecular Ion)-
144[M - •OCH₃]⁺•OCH₃ (31 Da)
116[M - •COOCH₃]⁺•COOCH₃ (59 Da)

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray structure determination for this compound is not widely published, extensive studies on closely related analogues, such as Methyl 5-chloro-1H-indole-2-carboxylate and Methyl 5-bromo-1H-indole-2-carboxylate, provide significant insight into its expected solid-state structure. core.ac.ukcore.ac.uk These studies reveal that the indole ring system is characteristically planar. core.ac.ukcore.ac.uk The methyl carboxylate group is typically coplanar, or nearly coplanar, with the indole ring, which suggests conjugation between the ester's carbonyl group and the aromatic system. core.ac.uk

Analysis of these related structures allows for the prediction of key structural parameters for this compound.

Table 3: Crystallographic Data for Structurally Related Indole Carboxylates
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Methyl 5-bromo-1H-indole-2-carboxylateMonoclinicP2₁/nPlanar indole ring; N–H···O hydrogen bonds core.ac.uk
Methyl 5-chloro-1H-indole-2-carboxylateNot specifiedNot specifiedPlanar indole ring; N–H···O hydrogen-bonded dimers core.ac.uk
Methyl 5-methoxy-1H-indole-2-carboxylateMonoclinicP2₁/na=7.8956 Å, b=5.8304 Å, c=22.0407 Å, β=91.919° researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can arise from different molecular conformations or packing arrangements. gexinonline.comwikipedia.org While no specific polymorphs of this compound have been reported, the analysis of its structural analogues provides a strong indication of its likely crystal packing behavior.

A recurring and dominant feature in the crystal structures of related indole esters is the formation of intermolecular hydrogen bonds. core.ac.ukcore.ac.uk Specifically, the indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group on an adjacent molecule acts as an acceptor. This N–H···O interaction is a robust supramolecular synthon that links molecules together. In many cases, this interaction leads to the formation of centrosymmetric dimers, where two molecules are paired in a head-to-tail arrangement. core.ac.uk These dimeric units then pack into the larger crystal lattice, stabilized by weaker van der Waals forces and potential π-π stacking interactions between the aromatic indole rings. The existence of different hydrogen bonding patterns is a common source of polymorphism in related systems. mdpi.com

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental for the purification of this compound after its synthesis and for the analytical determination of its purity.

For preparative purification, column chromatography using silica (B1680970) gel is a standard procedure. rsc.org The separation relies on the polarity difference between the compound and any impurities or unreacted starting materials. A typical mobile phase involves a gradient or isocratic mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity with high accuracy. Reversed-phase HPLC is commonly employed, where the compound is separated on a non-polar stationary phase (typically C18) with a polar mobile phase. nih.govptfarm.pl Purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected, typically by UV absorbance at a wavelength where the indole chromophore absorbs strongly, such as 220 nm or 280 nm. nih.govptfarm.pl

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the purity of this compound. Commercial suppliers often guarantee a purity level of 98% or higher, which is verified by HPLC analysis. chemscene.comcdhfinechemical.com In research settings, HPLC is used to confirm the purity of synthesized batches of this and related indole derivatives.

Table 1: Representative HPLC Conditions for Analysis of Indole Derivatives
ParameterConditionSource
System Agilent 1100 Series tandfonline.com
Column COSMOSIL5C18-MS-II (4.6 ID × 250 mm) tandfonline.com
Mobile Phase Water (A) and Acetonitrile (B) in a linear gradient tandfonline.com
Flow Rate 1.0 mL/min tandfonline.com
Detection UV at 254 and 365 nm tandfonline.com
Purity Level >99% cdhfinechemical.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions involving this compound and its precursors. rsc.org It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. Researchers use TLC to determine the optimal reaction time and to check for the presence of byproducts. orgsyn.org

The choice of eluent (solvent system) is crucial and depends on the polarity of the compounds being separated. For indole derivatives, common stationary phases include silica gel plates (often Merck silica gel 60 F254). orgsyn.orgrsc.orgamazonaws.com Visualization is typically achieved under UV light (254 nm), where the indole ring often appears as a fluorescent or dark spot. orgsyn.orgorgsyn.org Different solvent systems have been reported for various indole carboxylate derivatives, which can be adapted for this compound. For example, a mixture of petroleum ether and ethyl acetate (3:1) yielded an Rf value of 0.30 for a related compound. rsc.org Another system using ethyl acetate and hexanes in a 1:1 ratio gave an Rf value of 0.55 for a more complex derivative. lgcstandards.com The monitoring of a multi-step synthesis of a dimethoxy-indole dicarboxylate utilized a hexanes-EtOAc-toluene (2:1:1) system, where the product had an Rf of 0.27. orgsyn.org

Table 2: Examples of TLC Systems for Monitoring Reactions of Indole Derivatives
Stationary PhaseMobile Phase (Eluent)Ratio (v/v)Reported RfSource
Silica GelPetroleum Ether : Ethyl Acetate3 : 10.30 rsc.org
SiO2Ethyl Acetate : Hexanes1 : 10.55 lgcstandards.com
Merck Silica Gel 60F-254Hexanes : EtOAc : Toluene (B28343)2 : 1 : 10.27 orgsyn.org
Merck Silica Gel 60F-254Hexanes : EtOAc1 : 10.31 orgsyn.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which serves as a fundamental check of its empirical formula. For this compound, the molecular formula is C₁₀H₉NO₂ and the molecular weight is 175.18 g/mol . nih.govsigmaaldrich.com

Based on this formula, the theoretical elemental composition can be calculated. This data is then compared against experimentally determined values from a sample. For instance, the elemental analysis of a related, more complex indole derivative, (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, showed close agreement between the calculated (%C: 61.90, %H: 4.49, %N: 6.56) and found (%C: 61.76, %H: 4.57, %N: 6.43) values, validating its structure and purity. lgcstandards.com A similar level of agreement is expected for pure samples of this compound.

Table 3: Elemental Composition of this compound (C₁₀H₉NO₂)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Theoretical Percentage (%)
Carbon (C) 12.01110120.1168.56%
Hydrogen (H) 1.00899.0725.18%
Nitrogen (N) 14.007114.0078.00%
Oxygen (O) 15.999231.99818.26%
Total -22175.186 100.00%

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of methyl indole-5-carboxylate from first principles.

Density Functional Theory (DFT) has been a primary method for investigating the electronic structure and molecular properties of methyl 1H-indole-5-carboxylate. researchgate.net Studies have employed various functionals, such as B3LYP, M06-2X, and CAM-B3LYP, combined with basis sets like 6-311++G(d,p), to model the compound. researchgate.net These calculations provide detailed information on the ground state geometry, electronic characteristics, and spectroscopic features. researchgate.net

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined using Time-Dependent DFT (TD-DFT). researchgate.net The energy gap between these frontier orbitals is crucial for understanding the molecule's chemical reactivity and kinetic stability. researchgate.networldscientific.com For instance, analysis of a related compound, indole-2-carboxylic acid, revealed that intramolecular charge transfer occurs throughout the molecule, a factor that highlights its bioactivity. ajol.info

Theoretical predictions of spectroscopic properties, such as vibrational frequencies (IR) and electronic absorption spectra (UV-Vis), have shown good agreement with experimental data for methyl 1H-indole-5-carboxylate and similar indole (B1671886) derivatives. researchgate.networldscientific.com Natural Bond Orbital (NBO) analysis is also performed to evaluate intramolecular delocalization and intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Comparison of DFT Functionals Used in the Study of Methyl 1H-indole-5-carboxylate This table is interactive. Users can sort columns to compare functionals.

Functional Basis Set Key Properties Investigated Reference
B3LYP 6-311++G(d,p) Ground state geometry, vibrational analysis, electronic properties, solvent effects. researchgate.net
M06-2X 6-311++G(d,p) Optimized geometry, electronic structure, non-covalent interactions. researchgate.net

The conformational flexibility of this compound, particularly concerning the orientation of the methyl ester group relative to the indole ring, is a key area of theoretical investigation. Computational studies have identified and optimized the possible conformers of the molecule. researchgate.net A comprehensive vibrational analysis is then performed on each conformer to understand their stability and energetic properties. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations into the behavior of this compound in complex biological environments.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For indole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating mechanisms of action. nih.govresearchgate.net For example, derivatives of indole-2-carboxylate (B1230498) have been docked into the active sites of enzymes like E. coli MurB and 14α-lanosterol demethylase (CYP51) to explore their potential as antimicrobial agents. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. jbcpm.com In studies of other indole compounds, docking has helped to understand binding mechanisms to protein kinases, which are important targets in cancer therapy. researchgate.net While specific docking studies focused solely on this compound are not extensively detailed, the methodologies are readily applicable to predict its interactions with various protein targets, such as kinases, based on its structural similarity to other biologically active indoles. sigmaaldrich.comnih.gov

Table 2: Examples of Protein Targets for Indole Derivatives in Docking Studies This table is interactive. Users can sort columns by target or therapeutic area.

Protein Target Therapeutic Area Type of Indole Derivative Studied Reference
E. coli MurB Antibacterial Indole-2-carboxylate derivatives nih.gov
CYP51 Antifungal Indole-2-carboxylate derivatives nih.gov
VEGFR-2 Tyrosine Kinase Anticancer 5-bromoindole-2-carboxylic acid hydrazones researchgate.net
EGFR Kinase Anticancer General Indole Derivatives researchgate.net

Computational studies are crucial for elucidating the mechanisms of chemical reactions and biosynthetic pathways involving indole derivatives. For instance, DFT calculations have been used to confirm the regioselectivity of reactions, such as the nitration of methyl 1H-indole-2-carboxylate, by showing a significant energetic preference for substitution at the 5-position.

In more complex systems, computational chemistry helps to propose and validate catalytic cycles. A proposed mechanism for the gold-catalyzed decarboxylative coupling of indole-3-carboxylic acids involved the formation of a gold(III) carboxylate intermediate, followed by electrophilic auration to form a zwitterionic intermediate, a pathway supported by computational insights. acs.org Similarly, the intricate biosynthetic pathways of complex fungal indole alkaloids have been unraveled with the guidance of computational models, which are essential due to the sophisticated biochemistry involved. researchgate.net These examples highlight how computational approaches can be applied to understand the reactivity and synthesis of this compound.

In silico methods are increasingly used to predict the biological activity profiles of novel compounds. Software tools can calculate a range of physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for molecules like this compound. nih.gov

Based on the structure of the indole scaffold, online tools and software can predict potential biological activities. nih.gov For various indole hybrids, computational models have predicted activities as kinase inhibitors, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands. nih.gov These predictions are based on structure-activity relationships derived from large datasets of known active compounds. researchgate.net Such computational screening allows for the prioritization of compounds for further experimental testing and can guide the design of new derivatives with enhanced biological activity. researchgate.net

Supramolecular Interactions and Crystal Engineering

In the solid state, this compound participates in significant hydrogen bonding. Theoretical studies using density functional theory (DFT) have investigated the intermolecular interactions by analyzing a dimeric structure of the molecule. researchgate.net The primary hydrogen bond is formed between the indole N-H group of one molecule and the carbonyl oxygen atom (C=O) of the methyl ester group of an adjacent molecule. researchgate.net This N-H···O=C interaction is a defining feature of the crystal packing in many indole carboxylate derivatives. iucr.org

For instance, in the related crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate, a distinct intermolecular hydrogen bond is observed where the indole nitrogen (N1) acts as a hydrogen bond donor to the carbonyl oxygen (O1) of a neighboring molecule, with a bond distance of 2.03(1) Å and an angle of 160°. researchgate.net Similarly, studies on other indole derivatives consistently show that N-H···O hydrogen bonds link molecules into dimers or infinite supramolecular chains. iucr.org The stability and geometry of these hydrogen bonds are influenced by the specific substitution pattern on the indole ring, which can lead to different crystal packing arrangements and physical properties.

The characteristic "herringbone" packing motif observed in the crystal structures of indole and some of its derivatives is a direct consequence of N–H···π and C–H···π interactions, which are related to aromatic stacking. nih.gov The presence of substituents on the indole core can sterically hinder or modify these stacking interactions. For example, while the primary forces might be hydrogen bonds, π-π stacking interactions provide additional stabilization, influencing the orientation and packing efficiency of the molecules within the crystal. beilstein-journals.org

The final spatial arrangement of this compound molecules in the crystal is a balance of multiple intermolecular forces. The dominant forces are the strong N-H···O hydrogen bonds that form the primary structural motifs. researchgate.netiucr.org These are complemented by weaker, yet collectively significant, C-H···O and C-H···π interactions. nih.govresearchgate.net

Prediction of Molecular Descriptors and Pharmacokinetic Parameters

Computational tools are widely used to predict the pharmacokinetic properties of molecules, providing an early assessment of a compound's potential as a drug candidate.

The "drug-likeness" and oral bioavailability of this compound can be estimated using computational models such as Lipinski's Rule of Five and Molinspiration calculations. nih.govmdpi.com Lipinski's rule states that a compound is more likely to be orally bioavailable if it adheres to specific criteria: a molecular weight (MW) under 500 g/mol , a logP value (a measure of lipophilicity) no greater than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). scielo.br

The computed physicochemical properties for this compound are consistent with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. nih.gov The molecule has a molecular weight of 175.18 g/mol , one hydrogen bond donor (the indole N-H), and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). nih.gov Its calculated XLogP3 value is 2.6, indicating suitable lipophilicity. nih.gov

Molinspiration and other similar software are frequently used to calculate these parameters for novel indole derivatives to guide synthesis and biological testing. nih.govacs.org These computational screenings help to prioritize compounds that have a higher probability of success in later stages of drug development by flagging potential issues with absorption, distribution, metabolism, and excretion (ADME) early in the process. scielo.brnih.gov

Table 1: Lipinski's Rule of Five Parameters for this compound

Parameter Value Lipinski's Rule Compliance
Molecular Weight (MW) 175.18 g/mol nih.gov ≤ 500 g/mol scielo.br Yes
Lipophilicity (XLogP3) 2.6 nih.gov ≤ 5 scielo.br Yes
Hydrogen Bond Donors (HBD) 1 nih.gov ≤ 5 scielo.br Yes
Hydrogen Bond Acceptors (HBA) 2 nih.gov ≤ 10 scielo.br Yes

Applications in Advanced Chemical and Biological Research

Organic Synthesis Reagents and Intermediates

In the realm of organic synthesis, methyl indole-5-carboxylate is prized for its utility as a building block and precursor for a wide array of complex molecules.

The indole (B1671886) scaffold is a privileged structure in many biologically active compounds. This compound provides a convenient entry point for the construction of more complex heterocyclic systems. Chemists utilize this compound to introduce the indole nucleus into larger molecular frameworks, leading to the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. Its role as a foundational element allows for the systematic exploration of chemical space around the indole core.

This compound is a direct precursor to several important classes of indole derivatives. Through specific chemical transformations, it can be readily converted into other valuable synthetic intermediates. For instance, it can be used in the preparation of methyl indoline-5-carboxylate and dimethyl 1H-indole-3,5-dicarboxylate scientificlabs.co.uksigmaaldrich.com. These derivatives, in turn, serve as starting materials for the synthesis of a diverse range of substituted indoles and indolines, which are core structures in many pharmaceuticals and agrochemicals.

Table 1: Derivatives Synthesized from this compound

PrecursorDerivative
This compoundMethyl indoline-5-carboxylate scientificlabs.co.uksigmaaldrich.com
This compound1H-indole-5-carbohydrazide scientificlabs.co.uksigmaaldrich.com
This compoundDimethyl 1H-indole-3,5-dicarboxylate scientificlabs.co.uk

The reactivity of the indole ring system in this compound allows for its participation in a variety of chemical reactions to produce functionalized organic compounds. It is employed as a reactant in processes such as metal-free Friedel-Crafts alkylation, cross-dehydrogenative coupling reactions, and in the synthesis of indirubin (B1684374) derivatives and aminoindolylacetates scientificlabs.co.uksigmaaldrich.com. These reactions enable the introduction of new functional groups and the construction of carbon-carbon and carbon-heteroatom bonds, expanding the chemical diversity of accessible compounds.

Table 2: Synthetic Applications of this compound

Reaction TypeProduct Class
Metal-free Friedel-Crafts alkylationAlkylated indole derivatives sigmaaldrich.com
Cross-dehydrogenative couplingCoupled organic compounds sigmaaldrich.com
Synthesis of indirubin derivativesIndirubin analogues sigmaaldrich.com
Preparation of aminoindolylacetatesAminoindolylacetate compounds sigmaaldrich.com

Medicinal Chemistry Research

The indole moiety is a common feature in many therapeutic agents. Consequently, this compound has garnered significant attention in medicinal chemistry as a scaffold for the design and synthesis of novel drug candidates.

Protein kinases are a class of enzymes that play a critical role in cell signaling and are major targets for cancer therapy. This compound has been utilized as a starting material in the biosynthesis of inhibitors of protein kinases scientificlabs.co.uksigmaaldrich.com. The indole scaffold can be elaborated with various substituents to create compounds that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. This approach has led to the discovery of new molecules with potential as anticancer agents. For example, new 5-substituted-indole-2-carboxamides have been synthesized and shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2), exhibiting potent antiproliferative action rsc.org.

Histone deacetylases (HDACs) are enzymes involved in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them an attractive target for therapeutic intervention. This compound has been identified as an HDAC inhibitor with demonstrated anticancer activity biosynth.com. It has been shown to inhibit the growth of HCT116 cells and xenograft tumors in mice biosynth.com. The mechanism of action involves the inhibition of HDACs, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. This compound also serves as an active analog for other anticancer agents biosynth.com.

Scaffold for Anticancer Agent Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of various bioactive molecules, including those with potential anticancer properties. biosynth.comchemimpex.com Its structure allows for modifications that can lead to enhanced biological activity, making it a valuable asset in the discovery and development of new cancer therapies. chemimpex.com The compound itself has been noted as a histone deacetylase (HDAC) inhibitor with demonstrated anticancer activity, inhibiting the growth of HCT116 cells and xenograft tumors in mice. biosynth.com

Tubulin Polymerization Inhibition Studies

While direct studies on this compound as a tubulin polymerization inhibitor are not extensively documented in primary literature, the broader class of indole derivatives has been a significant focus of research in this area. nih.gov Tubulin inhibitors are a major class of anticancer agents that interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis. nih.gov

Research into complex molecules containing the indole framework has demonstrated the potential of this scaffold in developing tubulin inhibitors. For instance, a novel synthetic analogue of nocodazole, Methyl 5-[(1H-indol-3-yl)selanyl]-1H-benzoimidazol-2-ylcarbamate (M-24) , has been identified as a potent tubulin inhibitor. This compound was found to induce G2/M arrest and apoptosis in human cervical and breast cancer cells by disrupting tubulin polymerization. chemimpex.com

Another example, though based on a benzimidazole core, highlights the relevance of the methyl-5-carboxylate group in the design of such agents. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to markedly interfere with tubulin polymerization, leading to mitotic arrest in cervical cancer cells. acs.org These examples underscore the utility of the indole and related heterocyclic scaffolds with a carboxylate at the 5-position in the design of new microtubule-destabilizing agents.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

The general synthetic route to some LSD1 inhibitors has commenced from commercially available carboxylic acids which are then subjected to a series of reactions to yield the final active compounds. nih.gov This suggests that functionalized indoles, such as this compound, could serve as starting points for the synthesis of novel LSD1 inhibitors. The development of potent and selective LSD1 inhibitors often involves the strategic modification of a core scaffold, and the indole nucleus has been a fruitful area of exploration in this regard.

Analogs for Existing Chemotherapeutic Agents

This compound is considered a valuable intermediate in the synthesis of various pharmaceutical agents. chemimpex.com It has been described as an active analog for other anticancer agents, such as the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine . biosynth.com This suggests its potential utility in the development of new epigenetic modifiers for cancer therapy. The structural framework of this compound provides a foundation for the synthesis of a diverse range of compounds with potential chemotherapeutic applications. chemimpex.com

Research into Antiviral Agents

The indole scaffold is a key component in a number of antiviral compounds. phcog.com While direct antiviral studies on this compound are limited, research on related indole derivatives highlights the potential of this chemical class against a range of viruses.

Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV) Research

The hepatitis C virus (HCV) is a major global health concern, and the related bovine viral diarrhea virus (BVDV) is often used as a surrogate for HCV in antiviral research. mdpi.com Studies have shown that certain indole derivatives can exhibit anti-HCV activity. For example, a series of ethyl 1H-indole-3-carboxylates were synthesized and evaluated for their ability to inhibit HCV, with some compounds showing activity at low concentrations. sci-hub.se

While these studies focus on the ethyl ester at the 3-position of the indole ring, they demonstrate the potential of indole carboxylates as a class of compounds for anti-HCV drug discovery. Further research could explore how modifications to the ester group and its position on the indole ring, such as in this compound, affect antiviral activity.

In the context of BVDV, a study on new substituted ethyl esters of 5-hydroxy-1H-indole-3-carboxylic acids was conducted to evaluate their antiviral properties. Although the synthesized compounds in this particular study were found to be inactive against BVDV and HCV, the research highlights the continued interest in indole derivatives as potential antiviral agents. researchgate.net

Investigation of Antimicrobial Properties

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively studied for their broad-spectrum antimicrobial activities. Research into this compound and its related analogues has revealed potential applications in combating various microbial pathogens.

While direct studies on the antibacterial activity of this compound are not extensively documented in the reviewed literature, research on closely related indole derivatives provides significant insights into the potential antibacterial profile of this class of compounds. For instance, 5-methylindole, a related compound, has demonstrated bactericidal activity against a range of both Gram-positive and Gram-negative bacteria.

Studies have shown that 5-methylindole can effectively kill various pathogens in a concentration-dependent manner nih.gov. It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa nih.govnih.gov. Notably, 5-methylindole has also been found to be effective against methicillin-resistant S. aureus (MRSA) nih.govnih.gov.

Derivatives of methyl indole-2-carboxylate (B1230498) have also been synthesized and evaluated for their antibacterial properties. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to very good antibacterial activity against a panel of bacteria nih.gov. Some of these derivatives exhibited excellent activity against E. coli and Enterobacter cloacae nih.gov. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the most active of these compounds were found to be in the low micrograms per milliliter range, indicating potent antibacterial effects nih.gov.

Table 1: Antibacterial Activity of a (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivative (Compound 8) nih.gov

BacteriumMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0150.03
Staphylococcus aureus0.030.06
Pseudomonas aeruginosa--

The investigation of indole derivatives has also extended to their potential as antifungal agents. A series of novel indole and indoline (B122111) derivatives were designed and synthesized, showing good antifungal effects against Candida albicans, including azole-resistant strains nih.gov.

Furthermore, a study on N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) demonstrated significant activity against several fungal species, including Aspergillus niger and Candida albicans researchgate.net. Some of these synthesized compounds exhibited antifungal activity greater than the standard drug, miconazole, against Aspergillus fumigatus researchgate.net.

Table 2: Antifungal Activity of Selected Indole Derivatives

Fungal StrainCompound TypeKey FindingReference
Candida albicansNovel indole and indoline derivativesExhibited good antifungal effect on Azole-resistant C. albicans. nih.gov
Aspergillus nigerN-methyl-5-substituted-1H-indole-2-oxo-3-[...] hydrazonesShowed significant antifungal activity. researchgate.net
Candida albicansN-methyl-5-substituted-1H-indole-2-oxo-3-[...] hydrazonesShowed significant antifungal activity. researchgate.net

The bacterial fatty acid biosynthesis (FAS-II) pathway is a validated target for the development of new antimicrobial drugs. While the direct inhibition of β-ketoacyl-ACP reductase (FabG), an essential enzyme in this pathway, by this compound has not been specifically reported in the provided literature, the indole scaffold is of interest in the design of various enzyme inhibitors. Further research is required to explore the potential of this compound derivatives as inhibitors of FabG or other enzymes within the FAS-II pathway.

Anticonvulsant Activity Research

The therapeutic potential of indole derivatives extends to the central nervous system, with several studies investigating their anticonvulsant properties. A variety of indole-based compounds have been synthesized and evaluated for their ability to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests pharmacophorejournal.comnih.gov.

One study focused on a series of indole derivatives synthesized from 2-phenyl-1H-indole, which showed encouraging anticonvulsant activity pharmacophorejournal.com. Certain compounds within this series were found to be active in the MES test at a dose of 100 mg/kg, indicating their potential to prevent the spread of seizures pharmacophorejournal.com. Another compound demonstrated protection in the scPTZ test, suggesting a possible effect on the seizure threshold pharmacophorejournal.com.

While these studies highlight the potential of the indole nucleus as a scaffold for developing novel anticonvulsant agents, specific research on the anticonvulsant activity of this compound is not detailed in the available literature. Future investigations could explore the synthesis and evaluation of derivatives of this compound to determine their efficacy in seizure models.

Neuroprotective Studies

Research into indole derivatives has also uncovered their potential as neuroprotective agents, particularly in the context of ischemic stroke.

Studies on a closely related compound, 5-methoxyindole-2-carboxylic acid (MICA), have demonstrated significant neuroprotective effects in animal models of ischemic stroke nih.gov. Administration of MICA prior to inducing transient ischemia resulted in a significant reduction in the infarction volume in the brain compared to a control group nih.gov. This suggests that MICA confers a chemical preconditioning effect that protects the brain against ischemic injury nih.gov. The neuroprotective mechanism of MICA is thought to involve the modulation of mitochondrial dihydrolipoamide dehydrogenase (DLDH) activity and the upregulation of the Nrf2 signaling pathway, which leads to decreased oxidative stress and cell death nih.gov. Although these findings are for a related methoxy (B1213986) derivative, they provide a strong rationale for investigating the neuroprotective potential of this compound in models of cerebral ischemia.

Attenuation of Oxidative Stress

The indole ring, the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This is partly due to the high electronic availability of the aromatic heterocycle, which is a key requirement for the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS). uniss.it Research into various indole derivatives has demonstrated their potential to protect against oxidative stress. For instance, studies on indole-6-carboxaldehyde, an indole derivative from the brown algae Sargassum thunbergii, have shown its capacity to protect skeletal myoblasts from oxidative damage by scavenging excessive ROS and preventing mitochondrial-dependent apoptosis. chemimpex.com In studies using SH-SY5Y neuroblastoma cells, synthetic indole-based compounds have shown the ability to preserve cell viability and reduce cell mortality in the presence of hydrogen peroxide (H₂O₂), a common ROS used to mimic oxidative stress conditions in vitro. uniss.it These findings highlight the antioxidant potential inherent in the indole structure, suggesting that derivatives like this compound could serve as foundational molecules for developing agents that mitigate oxidative stress.

Enhancement of Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a crucial molecular mechanism for learning and memory. nih.govnih.gov The induction of LTP in many brain pathways, particularly in the hippocampus, is critically dependent on the N-methyl-D-aspartate receptor (NMDAR). nih.gov Research into cognitive enhancement has targeted various molecular pathways that modulate synaptic plasticity. While the general class of indole derivatives is explored for various neurological effects, specific research directly linking this compound to the enhancement of LTP is not prominently available in publicly accessible scientific literature. However, the broader investigation into indole-based compounds for neurological applications continues, driven by the need for new therapeutic strategies for cognitive disorders. chemimpex.com

Research in Alzheimer's Disease Models (Aβ Pathology)

The amyloid-beta (Aβ) cascade hypothesis remains a central theory in the pathogenesis of Alzheimer's disease (AD). acs.org This hypothesis posits that the accumulation of Aβ peptides into plaques in the brain triggers a pathological cascade leading to neurodegeneration and cognitive decline. acs.orgacs.orgsigmaaldrich.com Consequently, therapeutic strategies often target the production, aggregation, or clearance of Aβ.

The indole scaffold, present in this compound, is a key structural component in compounds designed to counteract Aβ pathology. This compound itself serves as a starting material for the synthesis of more complex indole derivatives that have demonstrated neuroprotective properties in cellular models. uniss.it For example, compounds synthesized from this compound have been shown to protect human neuroblastoma SH-SY5Y cells against Aβ-induced toxicity. uniss.it These derivatives have demonstrated an ability to disaggregate existing Aβ fibrils and prevent the formation of new ones, highlighting the potential of indole-based molecules in developing treatments for Alzheimer's disease. uniss.it

Parameter Observation in Research Models Relevance to Alzheimer's Disease
Aβ AggregationIndole derivatives can inhibit the formation and promote the disaggregation of Aβ fibrils. uniss.itReducing amyloid plaque burden is a primary therapeutic goal.
Oxidative StressAβ pathology is associated with increased oxidative stress; indole compounds possess antioxidant properties. uniss.itAttenuating oxidative stress can protect neurons from damage.
NeuroprotectionSynthetic indole compounds have preserved neuronal cell viability in the presence of Aβ peptides. uniss.itPreventing neuronal death is key to slowing disease progression.

Potential in Diabetes Treatment Research

Indole and its derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.gov The gut microbiome's metabolism of tryptophan, an essential amino acid with an indole structure, produces various indole metabolites that can influence systemic health. nih.gov Disturbances in this metabolic pathway have been observed in patients with diabetic retinopathy, suggesting a link between indole metabolism and diabetic complications. nih.gov

Research has explored various synthetic indole derivatives for their potential to manage diabetes. One related compound, 5-methoxyindole-2-carboxylic acid (MICA), is a known inhibitor of gluconeogenesis in the liver and has demonstrated a potent glucose-lowering ability in animal models. ktu.edu Furthermore, complex hybrid molecules incorporating indole and oxadiazole moieties have been synthesized and tested for their inhibitory activity against key diabetic enzymes like α-amylase and α-glucosidase. nih.gov This body of research indicates that the indole scaffold, as found in this compound, is a valuable starting point for the design and synthesis of novel compounds aimed at treating diabetes and its associated vascular complications. nih.govnih.gov

Enzyme Inhibition Mechanism Studies

This compound has been identified as a histone deacetylase (HDAC) inhibitor. mdpi.com HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression, and are investigated for their therapeutic potential, particularly in cancer. mdpi.com

The broader indole structure is found in various enzyme inhibitors. For example, indole-2,3-diones (isatins) have been shown to be effective inhibitors of mammalian carboxylesterases (CEs). alkalisci.com The proposed mechanism for some inhibitors involves the catalytic serine residue in the enzyme's active site attacking the carbonyl carbon of the inhibitor, forming a complex that inactivates the enzyme. alkalisci.com Additionally, in the realm of amino acid biosynthesis, ornithine has been identified as a potent and reversible inhibitor of δ1-pyrroline-5-carboxylate synthase, a key enzyme in the proline biosynthesis pathway. nih.gov this compound itself is used as a reactant in the biosynthesis of protein kinase inhibitors, further highlighting its role as a building block for enzyme-targeting molecules. sigmaaldrich.com

Enzyme Class Example Indole-based Inhibitor Significance
Histone Deacetylases (HDACs)This compound mdpi.comPotential applications in oncology.
Carboxylesterases (CEs)Isatins (Indole-2,3-diones) alkalisci.comModulation of drug metabolism.
Protein KinasesVarious (Synthesized from this compound) sigmaaldrich.comBroad therapeutic potential (e.g., cancer, inflammation).
Pyrroline-5-Carboxylate SynthaseOrnithine (regulator, not indole) nih.govRegulation of metabolic pathways.

Materials Science Applications

Intermediates for Electronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

In the field of materials science, indole derivatives are gaining attention as promising candidates for electroactive materials used in Organic Light-Emitting Diodes (OLEDs). uniss.itmdpi.com The indole moiety possesses favorable luminescent and hole-transporting properties, making it an attractive structural unit for the design of materials used in OLED devices. mdpi.com

Compounds derived from indole are being investigated for several roles within the multilayer structure of OLEDs:

Host Materials : Due to high triplet energy values, indole derivatives are considered to have good potential as host materials in phosphorescent OLEDs (PHOLEDs). acs.orgmdpi.com

Emitters : Indole derivatives with both electron-donating and electron-withdrawing substituents have shown promise as blue light emitters. uniss.it

Charge-Transporting Materials : The inherent hole-transporting capability of the indole scaffold is a key feature for its use in charge-transport layers. mdpi.com

This compound, as a functionalized indole, serves as a key intermediate or building block in the synthesis of these more complex, high-performance molecules for electronic applications. chemimpex.com For instance, it can be a starting point for creating propeller-shaped, indole-substituted tetraphenylethylenes, which act as efficient greenish-blue emitters with aggregation-induced emission (AIE) features suitable for OLEDs. acs.org The versatility of the indole ring allows for synthetic modifications to fine-tune the electronic and optical properties of the final materials, making intermediates like this compound valuable in the development of next-generation display and lighting technologies. acs.orgmdpi.com

Corrosion Inhibition Studies

This compound has garnered attention in the field of materials science for its potential application as a corrosion inhibitor, particularly for steel in acidic environments. The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The molecular structure of this compound, featuring a heterocyclic indole ring rich in π-electrons and heteroatoms (nitrogen and oxygen) with lone pairs of electrons, makes it a promising candidate for such applications. These structural features facilitate the adsorption of the molecule onto the metallic surface.

While direct and extensive research specifically on this compound is emerging, the principles of its action can be inferred from studies on closely related indole derivatives, such as indole-5-carboxylic acid. The presence of the ester group in this compound is expected to influence its adsorption characteristics and, consequently, its inhibition efficiency.

The primary mechanism by which organic compounds like this compound inhibit corrosion is through adsorption onto the metal surface, effectively blocking the active sites for corrosion. This adsorption process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.

Physisorption: This type of adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction. Van der Waals forces also contribute to physisorption. Research on indole-5-carboxylic acid suggests that at lower temperatures, physisorption is a likely mechanism. researchgate.net

Chemisorption: This process involves the formation of a coordinate-type bond between the inhibitor molecule and the metal surface. This is facilitated by the presence of heteroatoms (like nitrogen in the indole ring and oxygen in the ester group) with lone pairs of electrons and the π-electrons of the aromatic ring. These electrons can be shared with the vacant d-orbitals of the metal atoms, forming a stable, protective film. For many organic inhibitors, the mode of adsorption can shift from physisorption to chemisorption as the temperature increases.

The adsorption of indole derivatives on metal surfaces, such as mild steel, has been found to follow specific adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. The Langmuir adsorption isotherm is frequently observed to be a good fit for the adsorption of indole derivatives, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

The study of the thermodynamic and kinetic parameters of corrosion inhibition provides valuable insights into the mechanism and efficiency of the inhibitor.

Thermodynamic Parameters:

Key thermodynamic parameters for the adsorption of a corrosion inhibitor include the Gibbs free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads).

Gibbs Free Energy of Adsorption (ΔG°ads): The value of ΔG°ads indicates the spontaneity of the adsorption process. A negative value signifies that the adsorption of the inhibitor is a spontaneous process. The magnitude of ΔG°ads can also provide information about the type of adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

Enthalpy of Adsorption (ΔH°ads): The sign of ΔH°ads indicates whether the adsorption process is exothermic or endothermic. A negative value suggests an exothermic process, which is typical for physisorption, while a positive value indicates an endothermic process, often associated with chemisorption.

Entropy of Adsorption (ΔS°ads): This parameter reflects the change in disorder at the metal-solution interface during the adsorption process. An increase in entropy (positive ΔS°ads) can occur when the adsorption of the inhibitor molecules leads to the desorption of a greater number of water molecules from the metal surface.

Kinetic Parameters:

The primary kinetic parameter in corrosion inhibition studies is the activation energy (Ea) of the corrosion process.

Activation Energy (Ea): The activation energy is the minimum energy required for the corrosion reaction to occur. In the presence of an effective inhibitor, the activation energy for the corrosion of the metal is typically higher than in its absence. researchgate.net An increase in Ea suggests that the inhibitor creates a barrier to the corrosion process, slowing down the reaction rate. researchgate.net Studies on indole-5-carboxylic acid have shown that it increases the activation energy of the corrosion reaction of mild steel. researchgate.net

The table below summarizes hypothetical thermodynamic and kinetic data for the corrosion inhibition of mild steel by an indole derivative in an acidic medium, based on findings for related compounds.

ParameterValueInterpretation
ΔG°ads -25 to -35 kJ/molSpontaneous adsorption process, likely involving a mix of physisorption and chemisorption.
ΔH°ads NegativeExothermic adsorption process.
ΔS°ads PositiveIncrease in disorder at the interface due to desorption of water molecules.
Ea (inhibited) > Ea (uninhibited)The inhibitor increases the energy barrier for the corrosion reaction, indicating effective inhibition.

Q & A

Q. What are the common synthetic routes for preparing methyl indole-5-carboxylate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of indole-5-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization involves controlling reaction temperature (60–80°C), catalyst concentration, and purification via recrystallization or column chromatography. Alternative methods include Mitsunobu reactions for introducing functionalized alkyl chains, as seen in the synthesis of MPT0E028, a histone deacetylase inhibitor . For regioselective modifications, protecting groups may be required to prevent side reactions at the indole nitrogen.

Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers should researchers expect?

  • ¹H NMR : A singlet at ~3.9 ppm for the methyl ester group, aromatic protons in the δ 7.0–8.2 range (indole ring), and splitting patterns reflecting substituent positions.
  • IR : Strong C=O stretch (~1700 cm⁻¹) for the ester.
  • HRMS : Molecular ion [M+H]⁺ at m/z 175.18. Purity is validated via HPLC (>99.0% at 215 nm), with retention time consistency critical for batch reproducibility .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

Store in a dark, inert atmosphere (argon or nitrogen) at room temperature. Moisture-sensitive reactions require anhydrous solvents and molecular sieves. Decomposition is monitored via TLC or NMR, and batches should be re-tested via HPLC after long-term storage .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across cancer cell lines?

Discrepancies in cytotoxicity (e.g., higher potency in HCT116 vs. other NCI-60 lines) are addressed by:

  • Validating assay conditions (e.g., MTT vs. ATP-based proliferation assays).
  • Profiling cell-specific factors (e.g., HDAC isoform expression, metabolic activity).
  • Employing dose-response curves and statistical rigor (one-way ANOVA with Tukey’s post-hoc test) to confirm significance thresholds (p < 0.05) .

Q. How is this compound utilized in the synthesis of Mcl-1 inhibitors, and what are critical reaction intermediates?

In fragment-based drug discovery, this compound serves as a scaffold for tricyclic indole derivatives. Key steps include:

  • Mitsunobu Reaction : Coupling hydroxypropyl intermediates with naphthol derivatives.
  • Wittig Reaction : Introducing α,β-unsaturated ester side chains. Intermediates like 1-benzenesulfonylindoline-5-carbaldehyde are characterized via ¹H NMR and HRMS to ensure regiochemical fidelity .

Q. What advanced crystallization techniques are applicable to this compound derivatives, and how do they impact structural analysis?

High-resolution X-ray crystallography (using SHELXL for refinement) resolves electron density maps for derivatives. Challenges include managing twinning in low-symmetry crystals. ORTEP-3 graphical interfaces aid in visualizing torsion angles and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Methodological Guidelines

  • Synthetic Optimization : Use pyridinium triflate as a mild acid catalyst in toluene for regioselective Friedel-Crafts alkylation .
  • Biological Assays : For in vivo studies, truncate tumor growth curves when >50% of subjects reach endpoint volume to comply with ethical guidelines .
  • Computational Modeling : CAM-B3LYP functional is recommended for solvent-effect simulations in polar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.